2-[1-(diphenylmethyl)-1H-tetrazol-5-yl]-N,N-dimethylbutan-2-amine
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Overview
Description
2-[1-(Diphenylmethyl)-1H-tetrazol-5-yl]-N,N-dimethylbutan-2-amine is a complex organic compound that features a tetrazole ring, a diphenylmethyl group, and a dimethylbutanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(diphenylmethyl)-1H-tetrazol-5-yl]-N,N-dimethylbutan-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of diphenylmethanol with sodium azide to form the diphenylmethyl azide intermediate. This intermediate is then subjected to cyclization with butan-2-amine under acidic conditions to form the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Diphenylmethyl)-1H-tetrazol-5-yl]-N,N-dimethylbutan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce various substituted tetrazoles .
Scientific Research Applications
2-[1-(Diphenylmethyl)-1H-tetrazol-5-yl]-N,N-dimethylbutan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(diphenylmethyl)-1H-tetrazol-5-yl]-N,N-dimethylbutan-2-amine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,6-diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene: A similar compound with a different heterocyclic core.
2-{[1-(Diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane: Another compound featuring a diphenylmethyl group and a different heterocyclic ring.
Uniqueness
2-[1-(Diphenylmethyl)-1H-tetrazol-5-yl]-N,N-dimethylbutan-2-amine is unique due to its combination of a tetrazole ring and a diphenylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H25N5 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(1-benzhydryltetrazol-5-yl)-N,N-dimethylbutan-2-amine |
InChI |
InChI=1S/C20H25N5/c1-5-20(2,24(3)4)19-21-22-23-25(19)18(16-12-8-6-9-13-16)17-14-10-7-11-15-17/h6-15,18H,5H2,1-4H3 |
InChI Key |
JFHXOXAGMFPMCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=NN=NN1C(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |
Origin of Product |
United States |
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